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Compound of Interest

Compound Name: Fmoc-Phe(F5)-OH

Cat. No.: B2623838

Spectroscopic Data of Fmoc-Phe(F5)-OH: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-a-
Fmoc-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH), a critical building block in peptide
synthesis, particularly for the incorporation of non-natural amino acids to enhance peptide
stability and function. This document details nuclear magnetic resonance (NMR), infrared (IR)
spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their
acquisition.

Introduction

Fmoc-Phe(F5)-OH is a derivative of the amino acid phenylalanine in which the phenyl ring is
perfluorinated, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc)
group. The molecular formula for Fmoc-Phe(F5)-OH is C24H16FsNO4, and its molecular weight
is 477.38 g/mol .[1][2][3][4] The pentafluorophenyl group introduces unique properties to
peptides, including increased hydrophobicity and metabolic stability. Accurate spectroscopic
characterization is essential for verifying the identity, purity, and structure of this compound
before its use in peptide synthesis.

Spectroscopic Data
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The following sections summarize the expected and observed spectroscopic data for Fmoc-
Phe(F5)-OH. For comparative purposes, data for the non-fluorinated analog, Fmoc-Phe-OH, is
also referenced where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of Fmoc-Phe(F5)-OH in
solution. The key nuclei for analysis are 1H, 13C, and *°F.

1H NMR Spectroscopy

The *H NMR spectrum provides information on the hydrogen atoms within the molecule. The
spectrum is characterized by signals from the Fmoc protecting group, the amino acid
backbone, and the non-fluorinated protons.

] Expected Chemical Observed Chemical o

Assignment _ _ Multiplicity
Shift (8, ppm) Shift (8, ppm)[1]

Fmoc-H 7.20-7.90 7.30-7.89 Multiplet
o-CH 4.10-4.40 ~4.3 Multiplet
B-CH2 2.90 - 3.20 ~3.1 Multiplet
NH ~7.30 Not specified Doublet
COOH >10.0 Not specified Singlet (broad)

Note: Observed chemical shifts are based on available data and may vary depending on the
solvent and experimental conditions.

13C NMR Spectroscopy

The 13C NMR spectrum reveals the carbon skeleton of the molecule. The presence of the
electron-withdrawing fluorine atoms significantly influences the chemical shifts of the
pentafluorophenyl ring carbons. While a specific peak list for Fmoc-Phe(F5)-OH is not readily
available, the expected chemical shifts can be inferred from the structure and data for similar
compounds.
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Assignment Expected Chemical Shift (8, ppm)
Carbonyl (C=0, Carboxyl) 170 - 185
Carbonyl (C=0, Fmoc) 155 - 160

Aromatic (C-F)

135 - 150 (with C-F coupling)

Aromatic (Fmoc) 120 - 145
a-CH 50 - 60
Fmoc-CH ~67
Fmoc-CHz2 ~47
B-CH2 35- 40

19F NMR Spectroscopy

19F NMR is a crucial technique for characterizing fluorinated compounds. The spectrum of
Fmoc-Phe(F5)-OH is expected to show three distinct signals for the ortho, meta, and para
fluorine atoms of the pentafluorophenyl ring due to their different chemical environments.

Expected Chemical Shift (J,

Assignment Multiplicity
ppm)

ortho-F -140 to -145 Triplet

para-F -155 to -160 Triplet

meta-F -160 to -165 Triplet

Note: Chemical shifts are relative to a standard such as CFCls. Coupling between the fluorine
atoms will result in the observed multiplicities.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The
spectrum of Fmoc-Phe(F5)-OH will exhibit characteristic absorption bands for the O-H, N-H,
C=0, C-F, and aromatic C=C bonds.
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Expected Wavenumber

Functional Group Intensity
(cm~)

O-H (Carboxylic acid) 2500 - 3300 Broad

N-H (Amide) 3200 - 3400 Medium

C-H (Aromatic) 3000 - 3100 Medium

C-H (Aliphatic) 2850 - 3000 Medium

C=0 (Carboxylic acid) 1700 - 1725 Strong

C=0 (Urethane, Fmoc) 1680 - 1720 Strong

C=C (Aromatic) 1450 - 1600 Medium-Strong

C-F 1100 - 1300 Strong

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can
provide structural information through fragmentation analysis. For Fmoc-Phe(F5)-OH, the
expected monoisotopic mass is 477.0999 g/mol .[5] Electrospray ionization (ESI) is a common
technique for analyzing such compounds.

lon Expected m/z Observed m/z[1]

[M+H]*+ 478.1078 478.0

[M+Na]* 500.0897 Not specified
-H]~ : ot specifie

M-H 476.0921 N ified

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data presented above.
Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of Fmoc-Phe(F5)-OH in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., DMSO-ds, CDCIs, or CDsOD). The choice of solvent can affect the
chemical shifts of labile protons (NH and OH).

'H NMR Acquisition:

o Spectrometer: 400 MHz or higher field strength.

o Pulse Sequence: Standard single-pulse experiment.

o Number of Scans: 16-64, depending on the sample concentration.

o Relaxation Delay: 1-2 seconds.

13C NMR Acquisition:

o Spectrometer: 100 MHz or higher.

o Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
o Number of Scans: 1024 or more, as 3C has a low natural abundance.
o Relaxation Delay: 2-5 seconds.

19F NMR Acquisition:

o Spectrometer: Operating at the appropriate frequency for °F (e.g., 376 MHz on a 400
MHz *H instrument).

o Pulse Sequence: Standard single-pulse experiment, often with proton decoupling.
o Number of Scans: 64-256.

o Reference: An external or internal standard such as CFCIz or another known fluorinated
compound.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual
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solvent peak (for tH and 13C) or the specified standard (for 1°F).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid State (KBr Pellet): Mix a small amount of Fmoc-Phe(F5)-OH with dry potassium
bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin,
transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Acquisition:

(¢]

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

[¢]

Scan Range: Typically 4000 to 400 cm~1.

Resolution: 4 cm~1.

[¢]

[e]

Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.

o Data Processing: A background spectrum (of the empty sample holder or KBr pellet) is
collected and subtracted from the sample spectrum.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of Fmoc-Phe(F5)-OH (e.g., 10-100 uM) in a
suitable solvent system for electrospray ionization, such as a mixture of acetonitrile and
water, often with a small amount of formic acid (for positive ion mode) or ammonium
hydroxide (for negative ion mode).

e Acquisition:
o lonization Source: Electrospray lonization (ESI).

o Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap.
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o lonization Mode: Positive or negative ion mode.

o Mass Range: Scan a range that includes the expected molecular ion (e.g., m/z 100-1000).

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks
(IM+H]*, [M+Na]*, [M-H]-, etc.) and compare the observed m/z values with the calculated

theoretical masses.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic
characterization of a chemical compound like Fmoc-Phe(F5)-OH.

Workflow for Spectroscopic Characterization of Fmoc-Phe(F5)-OH
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Caption: General workflow for the spectroscopic analysis of Fmoc-Phe(F5)-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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